(S)-Viloxazine-d5 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

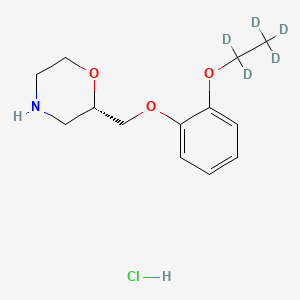

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-HEBYHJGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858565 | |

| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-39-6 | |

| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Viloxazine-d5 Hydrochloride chemical structure and properties

An In-depth Technical Guide to (S)-Viloxazine-d5 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a critical tool in pharmaceutical research and development. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with additional serotonergic activity, has been repurposed from an antidepressant to a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The (S)-enantiomer is the more pharmacologically potent isomer.[1][3] This document details the chemical structure, physicochemical properties, and complex mechanism of action of the parent compound. The core focus is on the deuterated variant, this compound, elucidating its synthesis, and its primary application as a stable isotope-labeled internal standard (SIL-IS) for highly accurate and precise quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for analytical characterization, including chiral and purity analysis via HPLC, are also provided to support its use in regulated and research environments.

Chapter 1: Introduction to (S)-Viloxazine and the Role of Isotopic Labeling

Pharmacological Profile: From Antidepressant to ADHD Therapy

Viloxazine was first introduced in Europe in the 1970s as an antidepressant.[1][2] After being withdrawn for commercial reasons, it was repurposed and approved by the U.S. FDA in 2021 as an extended-release formulation (Qelbree®) for the treatment of ADHD in pediatric and adult patients.[1][4][5] Unlike many ADHD medications, viloxazine is a non-stimulant, offering an alternative treatment modality with no known potential for abuse.[3] Its efficacy is rooted in its ability to modulate key neurotransmitters implicated in the pathophysiology of ADHD, namely norepinephrine and serotonin.[3][6]

Stereoselectivity: The Significance of the (S)-Enantiomer

Viloxazine is a chiral molecule, existing as two stereoisomers: (S)- and (R)-viloxazine. Pharmacological studies have demonstrated significant stereoselectivity in its action. The (S)-stereoisomer exhibits approximately 5 to 10 times greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer.[1][3] This makes the enantiomerically pure (S)-viloxazine the primary contributor to the drug's therapeutic effect. Consequently, research and development efforts, particularly in quantitative pharmacology, focus on the specific analysis of this isomer.

The Scientific Rationale for Deuteration: (S)-Viloxazine-d5 as a Research Tool

This compound is a stable isotope-labeled version of the active molecule. In this compound, five hydrogen atoms on the ethoxy group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[7][8]

The rationale for this substitution is not to alter the drug's primary pharmacological effect but to create an ideal internal standard for quantitative analysis.[9] The key advantages of using a SIL-IS in mass spectrometry-based assays are:

-

Co-elution: It is chemically identical to the analyte, ensuring it behaves the same way during chromatographic separation.

-

Identical Extraction Recovery: It mirrors the analyte's behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer source as the analyte, allowing for highly accurate correction.

These properties make this compound an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the highest level of accuracy and precision.[9]

Chapter 2: Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The structure of this compound incorporates the (S)-configuration at the chiral center of the morpholine ring and five deuterium atoms on the terminal ethyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | PubChem[7] |

| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride | Santa Cruz Biotechnology[8] |

| CAS Number | 1246816-39-6 | PubChem[7] |

| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | Santa Cruz Biotechnology[8] |

| Molecular Weight | ~278.78 g/mol | PubChem[7] |

| Appearance | White Solid | Pharmaffiliates[10] |

Chapter 3: Mechanism of Action and Pharmacology

While (S)-Viloxazine-d5 is used as an analytical standard, its relevance is tied to the pharmacology of the non-deuterated parent compound.

Primary MoA: Selective Norepinephrine Reuptake Inhibition

The foundational mechanism of action for viloxazine is its function as a selective norepinephrine reuptake inhibitor (NRI).[2][3][4] It binds to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, which is believed to be the primary driver of its efficacy in ADHD.[3][4]

Expanded MoA: A Serotonin-Norepinephrine Modulating Agent (SNMA)

More recent investigations have revealed a more complex pharmacological profile.[6] Viloxazine also functions as a serotonin 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[4][6] This dual activity has led to its classification as a serotonin norepinephrine modulating agent (SNMA).[6] The antagonism of 5-HT₂B receptors and agonism of 5-HT₂C receptors are hypothesized to contribute to its therapeutic effects by further modulating serotonergic and noradrenergic pathways, including an increase of dopamine in the prefrontal cortex.[6]

Pharmacokinetic Profile and Metabolism

Viloxazine is metabolized primarily by the cytochrome P450 enzyme CYP2D6 and through glucuronidation by UGT1A9 and UGT2B15.[2] The major inactive metabolite is 5-hydroxyviloxazine glucuronide.[2] It is also important to note that viloxazine is an inhibitor of CYP1A2 and CYP2D6, creating a potential for drug-drug interactions with substrates of these enzymes.[4] The extended-release formulation has an elimination half-life of approximately 7 hours.[2]

Caption: Proposed multimodal mechanism of action for (S)-Viloxazine.

Chapter 4: Synthesis and Manufacturing Considerations

Representative Synthetic Pathway for Viloxazine Hydrochloride

The synthesis of viloxazine hydrochloride has been described in the literature, generally involving a multi-step process.[5][11] A common pathway begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with an aminoethyl derivative, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base. This step facilitates the opening of the epoxide ring and subsequent cyclization to form the morpholine core of viloxazine.[11] Finally, treatment with hydrochloric acid yields the hydrochloride salt, which can be purified through recrystallization.[11]

Isotopic Labeling Strategy for (S)-Viloxazine-d5

To produce (S)-Viloxazine-d5, the synthetic scheme must be modified to incorporate the deuterium atoms. The most direct approach involves utilizing a deuterated starting material. The synthesis would begin with 2-(ethoxy-d5)phenol, where the ethyl group is already deuterated. This labeled precursor would then be carried through the same synthetic sequence described above, ensuring the final product contains the d5-labeled ethoxy moiety. Chiral resolution or asymmetric synthesis steps would be required to isolate the desired (S)-enantiomer.

Caption: Representative synthetic workflow for (S)-Viloxazine-d5 HCl.

Chapter 5: Application in Quantitative Bioanalysis (LC-MS/MS)

The Principle of Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

The "gold standard" for quantitative bioanalysis of small molecules in complex matrices like plasma or urine is LC-MS/MS using a SIL-IS. The analyte ((S)-Viloxazine) and the IS ((S)-Viloxazine-d5) are chemically identical but have a mass difference (in this case, 5 Daltons). The mass spectrometer can easily distinguish between them. A known amount of the IS is spiked into every sample and standard. The instrument measures the peak area ratio of the analyte to the IS. Because any sample loss or matrix-induced signal variation affects both the analyte and the IS identically, the ratio remains constant, providing exceptionally accurate and precise quantification.

Protocol: Development of a Quantitative LC-MS/MS Assay for (S)-Viloxazine

This protocol outlines the typical steps for developing a robust method for quantifying (S)-Viloxazine in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for injection.

2. Liquid Chromatography Conditions:

-

Column: A C18 column (e.g., Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm) is a suitable starting point.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. (This is an example gradient and must be optimized).

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analyte MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The product ion is determined by infusing the compound and performing a product ion scan.

-

IS MRM Transition: The precursor ion will be [M+5+H]⁺. The product ion should be the same fragment as the analyte, if possible, or an analogous fragment.

-

Optimization: Optimize collision energy (CE) and other source parameters (e.g., gas flows, temperature) to maximize signal for each transition.

Caption: Standard bioanalytical workflow using a SIL-IS like (S)-Viloxazine-d5.

Chapter 6: Quality Control and Analytical Characterization

Ensuring the purity and identity of the this compound standard is paramount for its use in regulated studies.

Protocol: Chiral Purity Assessment by HPLC

This method is crucial to confirm the enantiomeric excess of the (S)-isomer and ensure minimal contamination from the less active (R)-isomer.

-

Objective: Separate and quantify (S)-Viloxazine from (R)-Viloxazine.

-

Column: Chiral Stationary Phase (e.g., Chiralpak IM, 250x10mm, 5 µm).[13]

-

Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v/v).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: Ambient.[13]

-

Detection: UV at 265 nm.[13]

-

Procedure: Prepare a solution of (S)-Viloxazine-d5 HCl in the mobile phase. Inject onto the column and integrate the peaks corresponding to the (S) and any detected (R) enantiomers. Calculate the enantiomeric purity as a percentage.

Protocol: Related Substances and Stability-Indicating Analysis by RP-HPLC

This method is used to assess chemical purity and identify any potential impurities or degradants.

-

Objective: Separate the main compound from process-related impurities and degradation products.

-

Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[12][14]

-

Mobile Phase A: Potassium phosphate buffer, pH adjusted to 2.35 with phosphoric acid.[12][14]

-

Mobile Phase B: Acetonitrile.[12]

-

Mode: Gradient elution (specific gradient to be developed based on impurity profile).

-

Detection: UV at 210 nm.[12]

-

Procedure: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and robustness.[12] Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the method is stability-indicating.[13]

| Parameter | Chiral Purity Method[13] | Related Substances Method[12] |

| Technique | Normal Phase Chiral HPLC | Reverse Phase HPLC |

| Column | Chiralpak IM | Agilent Eclipse XDB C8 |

| Mobile Phase | Methanol / n-hexane / IPA | Acetonitrile / Phosphate Buffer |

| Detection | UV at 265 nm | UV at 210 nm |

| Primary Goal | Determine Enantiomeric Excess | Determine Chemical Purity & Impurities |

Chapter 7: Conclusion and Future Directions

This compound is an essential analytical reagent that enables the rigorous, high-precision quantification of (S)-Viloxazine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the successful execution of pharmacokinetic, pharmacodynamic, and toxicokinetic studies that underpin modern drug development. The multimodal mechanism of its parent compound, blending norepinephrine reuptake inhibition with serotonin receptor modulation, makes Viloxazine a continued subject of interest. Future research will likely focus on further elucidating the clinical impact of its serotonergic activities and exploring its therapeutic potential in other CNS disorders. The availability of high-purity analytical tools like this compound will be critical to the success of these investigations.

References

-

Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. Available at: [Link]

-

Strawn, J.R., et al. (2023). Viloxazine - StatPearls. NCBI Bookshelf. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Summary for CID 5666. Available at: [Link]

-

Wikipedia. (n.d.). Viloxazine. Available at: [Link]

-

Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71752945. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. CAS No: 1246816-39-6. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Deuterated Viloxazine. PubChem Compound Summary for CID 177747018. Available at: [Link]

-

Analytica Chemie. (n.d.). rac Viloxazine-d5 Hydrochloride. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]

-

Journal of Chemical Health Risks. (n.d.). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]

-

Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Available at: [Link]

-

Cambridge Bioscience. (n.d.). (rac)-Viloxazine-d5 (hydrochloride). Available at: [Link]

- Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”. Available at: [Link]

Sources

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Viloxazine - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. This compound | C13H20ClNO3 | CID 71752945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 12. jchr.org [jchr.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. jchr.org [jchr.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Viloxazine-d5 Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of the chemical synthesis and analytical characterization of (S)-Viloxazine-d5 Hydrochloride. Viloxazine, a selective norepinephrine reuptake inhibitor, is clinically significant in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The (S)-enantiomer is known to be the more pharmacologically active stereoisomer.[1][3] Isotopically labeled analogs, such as the deuterated form presented here, are indispensable tools in modern drug development, particularly as internal standards for pharmacokinetic and bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).[4][5] This document details a robust synthetic pathway for the preparation of this compound, beginning with commercially available starting materials. It further outlines a rigorous, multi-technique analytical workflow to confirm the compound's identity, stereochemical integrity, isotopic enrichment, and overall purity. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of the synthesis and validation of isotopically labeled pharmaceutical compounds.

Introduction: The Rationale for (S)-Viloxazine-d5

Viloxazine functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which is believed to be the core of its therapeutic efficacy.[2][6] More recent studies have revealed a more complex pharmacological profile, including antagonist activity at the 5-HT₂B receptor and agonist activity at the 5-HT₂C receptor, suggesting it acts as a serotonin norepinephrine modulating agent.[7] The molecule possesses a single chiral center, with the (S)-isomer exhibiting approximately five to ten times greater pharmacological activity than the (R)-isomer.[1][8] This stereospecificity underscores the importance of enantiomerically pure synthesis for therapeutic applications.

The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule creates a heavier version of the compound that is chemically identical in its biological interactions but distinguishable by mass spectrometry.[9] This "heavy" version, (S)-Viloxazine-d5, is an ideal internal standard for quantitative bioanalysis.[4] When added to a biological sample (e.g., plasma or urine) at a known concentration, it co-elutes with the non-labeled drug during chromatography and experiences similar extraction losses and matrix effects.[5][9] By comparing the mass spectrometer's signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification of the drug in complex biological matrices.[4][10]

This guide focuses on a synthetic strategy where the five deuterium atoms are incorporated into the ethyl group of the 2-ethoxyphenol precursor, a common and stable position for labeling.

Synthetic Pathway and Protocol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and reaction conditions. The chosen pathway emphasizes efficiency and the use of well-established chemical transformations.

Diagram of Synthetic Pathway

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2-(Ethoxy-d5)phenol (Intermediate C)

The foundational step is the introduction of the deuterated ethyl group via a Williamson ether synthesis. This method is reliable for forming ethers from a phenoxide and an alkyl halide.

-

Rationale: Catechol is selected as the starting material due to its commercial availability and the reactivity of its hydroxyl groups. Using bromoethane-d5 ensures the stable incorporation of five deuterium atoms. A mild base like potassium carbonate is sufficient to deprotonate one phenolic hydroxyl group selectively, minimizing the formation of the diether byproduct.[11][12]

-

Protocol:

-

To a solution of catechol (1.0 eq) in acetone, add potassium carbonate (1.1 eq) and bromoethane-d5 (1.05 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2-(ethoxy-d5)phenol.

-

Step 2: Synthesis of (S)-1-(2-(Ethoxy-d5)phenoxy)-2,3-epoxypropane (Intermediate E)

This step forms the key chiral epoxide intermediate. The stereochemistry of the final product is set here by using an enantiomerically pure epichlorohydrin.

-

Rationale: (R)-epichlorohydrin is used to ensure the desired (S)-configuration in the final Viloxazine molecule after the subsequent ring-opening and cyclization. A strong base like sodium hydride (NaH) is used to fully deprotonate the phenol, creating a potent nucleophile. A phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.[13][14]

-

Protocol:

-

In a flask under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0°C and add a solution of 2-(ethoxy-d5)phenol (1.0 eq) in DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add (R)-epichlorohydrin (1.1 eq) dropwise at 0°C.

-

Let the reaction proceed at room temperature for 6-8 hours.

-

Quench the reaction carefully with cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide, which can often be used in the next step without further purification.

-

Step 3: Synthesis of (S)-Viloxazine-d5 Free Base (Intermediate G)

This is the crucial ring-forming step that constructs the morpholine heterocycle.

-

Rationale: The reaction of the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base like sodium hydroxide leads to the opening of the epoxide ring by the amine, followed by an intramolecular cyclization to form the morpholine ring.[14][15]

-

Protocol:

-

Dissolve the crude epoxide (Intermediate E) (1.0 eq) in ethanol.

-

Add a solution of 2-aminoethyl hydrogen sulfate (1.5 eq) and sodium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction, evaporate the ethanol, and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-Viloxazine-d5 free base.

-

Step 4: Formation of this compound (Final Product I)

The final step involves converting the free base into its more stable and handleable hydrochloride salt.

-

Rationale: The hydrochloride salt form generally exhibits improved stability, crystallinity, and solubility properties compared to the free base, which is advantageous for purification and formulation.

-

Protocol:

-

Dissolve the crude (S)-Viloxazine-d5 free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in ether (or bubble dry HCl gas through the solution) until precipitation is complete.

-

Stir the resulting slurry at 0°C for 1 hour.

-

Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield this compound. Recrystallization from a solvent system like aqueous isopropanol/ethyl acetate can be performed for further purification.[14][16]

-

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, isotopic enrichment, and stereochemical integrity of the synthesized this compound.

Diagram of Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic enrichment.

-

Objective: To verify the incorporation of five deuterium atoms and calculate the isotopic purity.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

-

Acquire the full scan mass spectrum.

-

-

Expected Results: The analysis should show a protonated molecular ion [M+H]⁺ peak corresponding to the mass of the d5-labeled compound. The isotopic distribution will confirm the high enrichment of the d5 species compared to d0 to d4 species.

| Compound | Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| (S)-Viloxazine (unlabeled) | C₁₃H₂₀NO₃⁺ | 238.1438 | - |

| (S)-Viloxazine-d5 | C₁₃H₁₅D₅NO₃⁺ | 243.1752 | Value to be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and the site of deuteration.

-

Objective: To verify the overall molecular structure and confirm the absence of protons on the ethyl group.

-

Methodology:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Results:

-

¹H NMR: The spectrum will show all characteristic peaks for the Viloxazine structure, but the signals corresponding to the ethoxy group's CH₂ (quartet) and CH₃ (triplet) will be absent or significantly diminished, confirming successful deuteration.

-

¹³C NMR: The spectrum will show all expected carbon signals. The signals for the deuterated carbons (-CD₂- and -CD₃) will appear as multiplets with lower intensity due to C-D coupling.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.

-

Objective: To separate and quantify the (S) and (R) enantiomers and determine the enantiomeric excess (e.e.) of the (S)-isomer.

-

Methodology: A validated chiral HPLC method is crucial for this analysis.[17]

-

Column: A chiral stationary phase (CSP) column, such as Chiralpack IM or CHIRALCEL OD-H, is used.[17][18]

-

Mobile Phase: A typical mobile phase could be a mixture of hexane, isopropanol, and methanol.[17][19] An example condition is Methanol:n-hexane:Isopropanol (30:50:20 v/v/v).[17]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: UV detection at a suitable wavelength, such as 264.6 nm.[17][20]

-

Sample Preparation: Dissolve a known amount of (S)-Viloxazine-d5 HCl in the mobile phase. A racemic standard is run to identify the retention times of both enantiomers.

-

-

Expected Results: The chromatogram of the synthesized sample should show a major peak corresponding to the retention time of the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. The enantiomeric excess should be calculated and is expected to be >99%.

Elemental Analysis

Elemental analysis provides confirmation of the bulk purity and elemental composition of the hydrochloride salt.

-

Objective: To verify the percentages of Carbon, Hydrogen, Nitrogen, and Chlorine in the final salt form.

-

Methodology: The sample is subjected to combustion analysis.

-

Expected Results: The experimentally determined percentages of C, H, D, N, O, and Cl should be within ±0.4% of the theoretical values calculated for the C₁₃H₁₄D₅ClNO₃ formula.

Conclusion

This guide has outlined a detailed and logical pathway for the synthesis and comprehensive characterization of this compound. By following the described protocols, researchers can reliably produce this valuable isotopically labeled internal standard. The causality-driven explanations for experimental choices and the multi-faceted analytical validation workflow ensure that the final product meets the high standards of identity, purity, and isotopic enrichment required for its application in regulated bioanalytical assays. The successful synthesis and rigorous characterization of such standards are foundational to advancing pharmaceutical research and development.

References

-

Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Faraone, S. V., & Cutler, A. J. (2023). Viloxazine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

- Google Patents. (n.d.). CN102659536A - Method for synthesizing o-hydroxy phenyl ether.

-

National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Database. Available at: [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3). Available at: [Link]

-

Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]

-

Wikipedia. (n.d.). Viloxazine. Available at: [Link]

-

Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available at: [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]

-

Wang, R., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Available at: [Link]

-

Mastanamma, S., et al. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Available at: [Link]

-

Annapurna, M. M., et al. (2025). Quantitative Chiral Separations of the Norepinephrine Reuptake Blocker Viloxazine by PO-HPLC–DAD: Application to Evaluate the Influence of Elevated Temperature and Varied pH on Chiral Interconversion. Journal of Chromatographic Science. Available at: [Link]

-

Danchev, N. D., et al. (1984). [Behavioral and radioreceptor analysis of viloxazine stereoisomers]. Biulleten' Eksperimental'noi Biologii i Meditsiny. Available at: [Link]

-

Mamada, K., et al. (1988). Synthesis of deuterium-labelled viloxazine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. Available at: [Link]

-

Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]

- Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.

-

Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Available at: [Link]

-

Priya, K. S. (2024). ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. World Journal of Pharmaceutical Sciences. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Viloxazine on Newcrom R1 HPLC column. Available at: [Link]

- Google Patents. (n.d.). US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

Greenwood, D. T. (1976). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. Postgraduate Medical Journal. Available at: [Link]

-

Mallion, K. B., et al. (1975). Optical isomers of 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine (viloxazine) and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2023248154A1 - Process for the preparation of viloxazine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Deuterated Viloxazine. PubChem Compound Database. Available at: [Link]

Sources

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. Viloxazine - Wikipedia [en.wikipedia.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. [Behavioral and radioreceptor analysis of viloxazine stereoisomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

- 11. Page loading... [wap.guidechem.com]

- 12. tdcommons.org [tdcommons.org]

- 13. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 14. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 15. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 16. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. ijpsjournal.com [ijpsjournal.com]

(S)-Viloxazine-d5 Hydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of (S)-Viloxazine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical properties, mechanism of action, and analytical considerations.

Core Compound Identification

This compound is the hydrochloride salt of (S)-Viloxazine in which five hydrogen atoms on the ethoxy group have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it serves as an internal standard for the accurate quantification of (S)-Viloxazine in biological matrices.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1246816-39-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | [1][3] |

| Molecular Weight | 278.79 g/mol | [1][3] |

| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride | [1][3] |

| Appearance | Solid | |

| Purity | Typically ≥98% (Isotopic Purity Dependent on Lot) | |

| Storage | -20°C, under inert atmosphere |

Mechanism of Action and Pharmacological Profile

(S)-Viloxazine is the more active enantiomer of viloxazine, a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism of action involves binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

The deuteration in this compound does not alter its fundamental mechanism of action. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can potentially lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of these bonds. This property is particularly advantageous when used as an internal standard in metabolic studies.

Signaling Pathway

The therapeutic effects of (S)-Viloxazine are mediated through the modulation of noradrenergic signaling pathways. The diagram below illustrates the simplified mechanism of action at the neuronal synapse.

Sources

A Technical Guide to the Isotopic Purity and Labeling Efficiency of (S)-Viloxazine-d5 Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of (S)-Viloxazine-d5 Hydrochloride, a deuterated active pharmaceutical ingredient (API). As the strategic incorporation of deuterium into drug molecules becomes an increasingly prevalent strategy to enhance pharmacokinetic profiles, rigorous analytical validation is paramount.[1][2][3] This document details the underlying principles of isotopic labeling and furnishes field-proven, self-validating protocols for determining isotopic purity, isotopic enrichment, and labeling efficiency using Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, analytical scientists, and drug development professionals engaged in the development and quality control of deuterated pharmaceuticals.

Introduction: The Rationale for Deuteration in (S)-Viloxazine

(S)-Viloxazine is a selective norepinephrine reuptake inhibitor.[4] The incorporation of deuterium into the ethoxy group of the molecule to create (S)-Viloxazine-d5 is a deliberate chemical modification designed to leverage the Kinetic Isotope Effect (KIE).[2][3]

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[2] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[3]

Key Advantages of Deuteration:

-

Improved Metabolic Stability: By "hardening" metabolic soft spots, deuteration can slow the rate of metabolism, potentially leading to a longer drug half-life.[2][5]

-

Enhanced Pharmacokinetic (PK) Profile: A more stable metabolic profile can result in increased drug exposure, improved bioavailability, and potentially less frequent dosing regimens.[1][5]

-

Reduced Formation of Undesirable Metabolites: Slowing metabolism at a specific site can reduce the formation of potentially toxic or inactive metabolites.[1]

The strategic placement of five deuterium atoms on the terminal ethyl group of the ethoxy moiety in viloxazine targets a potential site of oxidative metabolism. Verifying the precise isotopic composition of this compound is therefore a critical quality attribute to ensure its intended therapeutic effect and regulatory compliance.[6]

Defining Isotopic Purity: A Multi-faceted Approach

For a deuterated API, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[7] It is practically impossible to synthesize a compound with 100% isotopic purity.[7] Therefore, the final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing four, three, or fewer deuterium atoms).[7]

Two key terms must be clearly distinguished:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule population. An enrichment of "99.5% D" means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom.[7]

-

Species Abundance (or Isotopic Purity of the Target Isotopologue): Refers to the percentage of the entire population of molecules that have the desired, fully deuterated composition (i.e., the d5 species).[7]

A high isotopic enrichment does not equate to an equally high species abundance for multi-deuterated compounds due to the statistical probability of having at least one hydrogen atom present across the multiple labeling sites.[7][8]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. isotope.com [isotope.com]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Viloxazine-d5 Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of (S)-Viloxazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data and practical insights to support research and development activities.

Introduction: Understanding the Significance of this compound

(S)-Viloxazine is the pharmacologically active enantiomer of Viloxazine, a selective norepinephrine reuptake inhibitor (NRI). Viloxazine has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The deuterated analog, this compound, serves as a critical tool in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms on the ethoxy group provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification of Viloxazine in biological matrices by mass spectrometry. Understanding the fundamental properties of this stable-labeled compound is paramount for its effective application in drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and as a reference standard.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[[2-(Ethoxy-d5)phenoxy]methyl]morpholine hydrochloride | [1][2] |

| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride, (S)-Viloxazine-d5 HCl | [1][2] |

| CAS Number | 1246816-39-6 | [1] |

| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | [1] |

| Molecular Weight | 278.79 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies, as well as for the development of analytical methods.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 100 mg/mL | May require ultrasonication and heating to 80°C. Hygroscopic DMSO can impact solubility. | [3] |

| Acetonitrile | Slightly soluble | - | [4] |

| Aqueous Solutions | Slightly soluble | To enhance aqueous solubility, dilute an organic solvent solution into aqueous buffers or isotonic saline. | [4] |

Expert Insight: The limited aqueous solubility is a key consideration for the preparation of stock solutions for biological assays. It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO and then perform serial dilutions in the aqueous buffer of choice. For quantitative analysis, ensure that the final concentration of the organic solvent in the assay medium is low enough to not interfere with the experiment.

Thermal Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 185-186 °C | Data for the non-deuterated Viloxazine hydrochloride. The melting point of the deuterated compound is expected to be very similar. | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic data is the fingerprint of a molecule, providing unequivocal identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (based on non-deuterated analog):

-

Aromatic Protons: Signals in the aromatic region (typically ~6.8-7.2 ppm) corresponding to the protons on the phenoxy ring.

-

Morpholine Ring Protons: A complex set of signals in the aliphatic region (typically ~2.5-4.5 ppm) due to the protons of the morpholine ring.

-

OCH₂ Protons: A signal corresponding to the methylene protons of the ethoxy group (absent in the d5 analog).

-

CH₃ Protons: A triplet corresponding to the methyl protons of the ethoxy group (absent in the d5 analog).

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of quantitative analysis using stable-labeled internal standards. The five deuterium atoms in this compound result in a 5 Dalton mass shift compared to the unlabeled compound, allowing for its clear differentiation in a mass spectrometer.

Expected Mass Spectral Data:

-

Exact Mass: 278.1445549 Da (for the free base)[2]

-

Molecular Ion [M+H]⁺: m/z 279.1518

Fragmentation Pathway Insight: Based on studies of the non-deuterated Viloxazine, fragmentation in mass spectrometry would likely involve cleavage of the ether linkage and fragmentation of the morpholine ring. The deuterated ethoxy group would serve as a clear marker in the fragmentation pattern, with fragment ions containing this group exhibiting the +5 mass shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum is available for the non-deuterated Viloxazine HCl. The spectrum of the d5 analog is expected to be very similar, with potential subtle shifts in the C-D stretching region compared to the C-H stretching region. Key expected absorptions include:

-

O-H stretch: Broad absorption due to the hydrochloride salt.

-

N-H stretch: Associated with the protonated amine of the morpholine ring.

-

C-H stretch (aromatic and aliphatic): Sharp peaks in the 2800-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Viloxazine and its related substances.

Exemplary HPLC Method for Viloxazine Analysis:

| Parameter | Condition |

| Column | Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with potassium phosphate buffer (pH 2.35) and acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm |

Source: [6]

Expert Insight: When developing a quantitative LC-MS/MS method using this compound as an internal standard, it is crucial to optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard. This minimizes matrix effects and improves the accuracy and precision of the assay. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of linearity, accuracy, precision, selectivity, and stability.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Storage Conditions

-

Recommended Storage: 2-8°C, in a refrigerator, under an inert atmosphere.[2]

-

Hygroscopicity: The compound is hygroscopic and should be protected from moisture.[2]

Chemical Stability

Forced degradation studies on Viloxazine have shown that it is susceptible to degradation under certain stress conditions. This information is crucial for understanding its stability profile and for the development of stability-indicating analytical methods.

Summary of Forced Degradation Behavior of Viloxazine:

| Stress Condition | Observation |

| Acidic | Degradation observed. |

| Alkaline | Degradation observed. |

| Oxidative | Degradation observed. |

| Photolytic | Degradation observed. |

| Thermal | Degradation observed. |

Expert Insight: The observed degradation under various stress conditions highlights the importance of controlled storage. When preparing solutions, it is recommended to use them fresh or to conduct stability studies to determine their viability over time under specific storage conditions (e.g., refrigerated, frozen). For long-term storage of solid material, a desiccator within a refrigerator is recommended.

Synthesis and Potential Impurities

A general understanding of the synthetic route is valuable for anticipating potential impurities.

Synthetic Approach

The synthesis of deuterated Viloxazine would likely follow a similar pathway to the non-deuterated form, with the key difference being the use of a deuterated starting material. A published method for the synthesis of deuterated Viloxazine exists, though the full experimental details are not widely available.[7] The general synthesis of Viloxazine hydrochloride involves the reaction of 2-ethoxyphenol with an epoxide, followed by cyclization to form the morpholine ring.

Diagram of a plausible synthetic workflow:

Caption: Plausible synthetic pathway for this compound.

Potential Impurities

Based on the synthesis of Viloxazine, potential impurities could include:

-

Starting materials and reagents (e.g., 2-ethoxyphenol-d5, epichlorohydrin).

-

Intermediates from the synthesis.

-

By-products from side reactions.

-

Degradation products.

Commonly listed impurities for Viloxazine include:

-

(R)-Viloxazine Hydrochloride (the other enantiomer)

-

5-Hydroxyviloxazine glucuronide (a metabolite)

-

Viloxazine related compounds arising from incomplete reactions or side reactions.

Safe Handling and Disposal

Adherence to safety protocols is essential when working with any chemical compound.

Hazard Identification

This compound is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.

Disposal

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Viloxazine. This guide has provided a detailed examination of its physical and chemical properties, drawing from available data and expert interpretation. A thorough understanding of its structure, solubility, stability, and analytical characteristics, as well as safe handling procedures, will empower researchers to utilize this stable-labeled compound effectively and with confidence in their scientific pursuits.

References

-

PubChem. This compound. [Link]

- Mamada, K., Furuta, T., & Kasuya, Y. (1988). Synthesis of deuterium-labelled viloxazine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(6), 661-665.

-

International Journal of Pharmaceutical Sciences and Drug Research. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Journal of Chemical Health Risks. A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. [Link]

- Google Patents.

-

Pharmaffiliates. Viloxazine Hydrochloride-impurities. [Link]

Sources

A Technical Guide to (S)-Viloxazine-d5 Hydrochloride: The Mechanism of Action as a Gold-Standard Internal Standard in Bioanalysis

Introduction: The Pursuit of Precision in Pharmacokinetic Analysis

Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has re-emerged as a significant therapeutic agent for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which is significantly more pharmacologically active than the (R)-(+)-isomer.[1][3][4] Accurate quantification of (S)-viloxazine in biological matrices like plasma or serum is therefore paramount for robust pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that underpin drug development and regulatory approval.

This guide delves into the core principles and practical application of (S)-Viloxazine-d5 Hydrochloride as an internal standard (IS) for quantitative bioanalysis. We will move beyond a simple procedural overview to explore the fundamental mechanism by which a stable isotope-labeled internal standard (SIL-IS) ensures the accuracy, precision, and reliability of data generated by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a self-validating system, the use of a SIL-IS is not merely a preference but the gold standard for mitigating the inherent variability of bioanalytical processes.

The Core Principle: Isotope Dilution and the Ideal Internal Standard

The fundamental challenge in quantitative bioanalysis is variability. Unpredictable losses during sample extraction, fluctuations in instrument response, and the suppressive effects of the biological matrix can all introduce significant error.[5][6] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.

The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer source. This is where stable isotope-labeled standards, like this compound, excel. By replacing five hydrogen atoms with deuterium on the ethoxy group, the molecule becomes chemically indistinguishable from the native (S)-Viloxazine in its physical and chemical properties, but its mass is increased by 5 Daltons.[7][8] This mass difference allows the mass spectrometer to detect the analyte and the IS independently, while their identical chemical nature ensures they are affected in the same way by process variations.[9]

Mechanism of Action: How (S)-Viloxazine-d5 HCl Ensures Data Integrity

The "mechanism of action" of a SIL-IS is its ability to normalize the analytical signal by correcting for procedural and systemic errors. This is achieved through several key attributes.

Compensation for Sample Preparation and Extraction Inefficiency

No extraction technique is 100% efficient, and recovery can vary between samples.[10][11] (S)-Viloxazine-d5 HCl is added to the biological sample before any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Causality: Because the SIL-IS is chemically identical to the analyte, it will be lost in exactly the same proportion during every step.[12] If 20% of the native (S)-Viloxazine is lost during a protein precipitation step, 20% of the (S)-Viloxazine-d5 HCl will also be lost. The critical factor is that the ratio of the analyte to the internal standard remains constant. Quantification is based on the peak area ratio of the analyte to the IS, not the absolute response of the analyte, thereby nullifying the effect of variable recovery.

Mitigation of Matrix Effects in Mass Spectrometry

The most insidious source of error in LC-MS/MS is the "matrix effect."[5] This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the analyte in the mass spectrometer's source. This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), causing inaccurate quantification.[6]

-

Causality: (S)-Viloxazine-d5 HCl co-elutes chromatographically with the unlabeled (S)-Viloxazine.[13] Therefore, as they enter the ion source at the same time, they are exposed to the exact same microenvironment of interfering matrix components.[14] If the analyte's ionization is suppressed by 30%, the SIL-IS's ionization will also be suppressed by 30%. Again, the absolute signal intensity changes, but the ratio of the two signals remains a reliable measure of the analyte's true concentration. This is the cornerstone of why SIL-IS are considered the gold standard for overcoming matrix effects.[9][14]

A Practical Guide: Protocol for Quantifying (S)-Viloxazine

This section outlines a typical experimental protocol. It is essential to perform a full method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), before analyzing study samples.[10][15][16]

Materials and Reagents

-

Reference Standards: (S)-Viloxazine Hydrochloride, this compound

-

Biological Matrix: Human plasma (K2EDTA)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

-

Reagents: Formic acid (FA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of (S)-Viloxazine and (S)-Viloxazine-d5 HCl in methanol.

-

Working Solutions: Prepare intermediate spiking solutions for calibration standards (for the analyte) and the internal standard by diluting the stock solutions in 50:50 ACN:Water. A typical IS working concentration might be 100 ng/mL.

-

Calibration Curve Standards: Serially dilute the analyte working solution with blank plasma to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.

-

Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in ACN) to each well. The ACN serves to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are representative parameters and should be optimized for the specific instrument used.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and separation for this class of molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |

| Injection Volume | 5 µL | A small volume to minimize potential matrix effects and column overload. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The morpholine nitrogen in viloxazine is readily protonated. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| (S)-Viloxazine | 238.1 | 100.1 | The precursor is the protonated molecule [M+H]⁺. The product ion corresponds to a stable fragment. |

| (S)-Viloxazine-d5 HCl | 243.1 | 100.1 | The precursor reflects the +5 Da mass shift. The fragment ion is often identical if the deuterium label is not on the fragmented portion. |

Data Analysis and Validation

-

Quantification: The concentration of (S)-Viloxazine in unknown samples is determined by calculating the peak area ratio (Analyte Area / IS Area) and interpolating this value against the weighted linear regression of the calibration curve.

-

Method Validation: The method must be validated for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability of the analyte in the biological matrix, as stipulated by FDA guidelines.[10][16] The consistent performance of the internal standard is critical to meeting the acceptance criteria for these tests.[11]

Conclusion

This compound is more than just a tool for quantification; it is an integral part of a self-validating analytical system. Its mechanism of action lies in its chemical and physical identity to the analyte of interest, which allows it to act as a perfect proxy, tracking and correcting for variability at every stage of the bioanalytical workflow. By compensating for extraction inefficiencies and normalizing unpredictable matrix effects, it ensures that the final reported concentration is a true and accurate reflection of the in vivo reality. For researchers and drug developers, the proper use of a stereospecific, stable isotope-labeled internal standard is the most robust strategy for generating high-integrity pharmacokinetic data worthy of regulatory submission and scientific scrutiny.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Google.

-

Viloxazine | Mechanism of action, ADHD & other Uses, Side effects - Macsen Labs. (n.d.). Macsen Labs. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 16, 2026, from [Link]

-

Reddy, P., & Varikasuvu, S. R. (2023). Viloxazine. StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 999–1002. [Link]

-

Green, A. L., & Grahame-Smith, D. G. (1976). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. British Journal of Pharmacology, 56(1), 3–9. [Link]

-

D’Avolio, A., Simiele, M., & De Nicolò, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1065–1067. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Viloxazine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]

-

Hinchliffe, E., et al. (2019). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 49(12), 1466–1477. [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved January 16, 2026, from [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 16, 2026, from [Link]

-

Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. (2025, June 5). Psychiatry Advisor. Retrieved January 16, 2026, from [Link]

-

Qelbree (Viloxazine) Information Sheet. (n.d.). Stahl's. Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

-

viloxazine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved January 16, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved January 16, 2026, from [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Viloxazine compositions. (n.d.). Google Patents.

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Viloxazine - Wikipedia [en.wikipedia.org]

- 3. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US9434703B2 - Viloxazine compositions - Google Patents [patents.google.com]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C13H20ClNO3 | CID 71752945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fda.gov [fda.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 13. texilajournal.com [texilajournal.com]

- 14. tandfonline.com [tandfonline.com]

- 15. fda.gov [fda.gov]

- 16. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Solubility of (S)-Viloxazine-d5 Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of the selective norepinephrine reuptake inhibitor, viloxazine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, authoritative protocols, and practical insights to facilitate formulation and analytical development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

(S)-Viloxazine is the more pharmacologically active stereoisomer of viloxazine, a medication utilized for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The hydrochloride salt form is commonly used to improve the drug's aqueous solubility and stability. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount. It directly influences key stages of drug development, including:

-

Formulation: Selecting appropriate solvent systems for oral liquid dosage forms, or for processes like spray-drying and crystallization.

-

Purification: Designing efficient crystallization and purification steps to ensure high purity of the API.

-

Analytical Method Development: Preparing stock solutions and standards for quantification assays, such as High-Performance Liquid Chromatography (HPLC).

This guide delves into the known solubility profile of viloxazine hydrochloride, provides a robust experimental framework for its determination, and offers insights into the underlying physicochemical principles. While specific quantitative data for the d5-labeled variant is not extensively published, its solubility is expected to be nearly identical to the unlabeled form, as isotopic substitution with deuterium typically has a negligible effect on this physical property.

Physicochemical Properties of Viloxazine Hydrochloride

A thorough understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 278.79 g/mol | Santa Cruz Biotechnology[2] |

| pKa | 8.47 (for viloxazine base) | US Patent US9603853B2[3] |

| LogP | 1.10 (for viloxazine base) | US Patent US9603853B2[3] |

| Aqueous Solubility (37 °C) | 78 mg/mL | US Patent US9603853B2[3] |

| BCS Classification | Highly Soluble | FDA[4] |

The pKa of 8.47 indicates that viloxazine is a weak base.[3] Consequently, it exists as the ionized hydrochloride salt at physiological pH, contributing to its high aqueous solubility.[3][4] The relatively low LogP value suggests a moderate degree of lipophilicity.[3]

Solubility Profile in Organic Solvents

The official FDA-approved product label for Qelbree™ (viloxazine hydrochloride) provides the following descriptions, which are based on United States Pharmacopeia (USP) definitions[1][5]:

| Solvent | USP Qualitative Description | Estimated Solubility Range (mg/mL) |

| Methanol | Sparingly soluble | 10 - 33.3 |

| Isopropyl Alcohol | Very slightly soluble | 0.1 - 1 |

| Acetonitrile | Very slightly soluble | 0.1 - 1 |

| Ethyl Acetate | Practically insoluble | < 0.1 |

Note: Estimated ranges are derived from USP definitions where "sparingly soluble" means 1g dissolves in 30-100 mL of solvent, and "very slightly soluble" means 1g dissolves in 1,000-10,000 mL of solvent.

For Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in research settings, data from chemical suppliers is available, though values can vary:

| Solvent | Reported Solubility | Source |

| DMSO | 33.33 mg/mL (ultrasonication may be needed) | MedChemExpress[6] |

| DMSO | 25 mg/mL (for R-isomer, ultrasonication may be needed) | MedChemExpress[7] |

| DMSO | 2 mg/mL (clear solution) | Sigma-Aldrich |

Expert Insight: The variability in reported DMSO solubility highlights the importance of experimental verification. Factors such as the exact form of the material (e.g., crystalline vs. amorphous), residual moisture, and the method of dissolution (e.g., temperature, agitation, use of sonication) can significantly impact observed values. The higher values likely represent the kinetic solubility upon heating or sonication, while the lower value may be closer to the equilibrium thermodynamic solubility at room temperature.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH).[8][9]

Principle of the Method